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molecular formula C13H7N3O B1615686 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile CAS No. 52334-40-4

2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile

Cat. No. B1615686
M. Wt: 221.21 g/mol
InChI Key: KKCBDNQVZSPIJD-UHFFFAOYSA-N
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Patent
US04131677

Procedure details

A mixture of 2.8 g. of 2-(2-bromophenyl)oxazolo[4,5-b]pyridine, 1.6 g. of cuprous cyanide and 15 ml. of N-methylpyrrolidinone was deairated by bubbling nitrogen through the mixture for 5 minutes. It was then heated to 175° C. in an oil-bath and held at that temperature for 5 hours under a nitrogen atmosphere and then allowed to cool to room temperature. The reaction mixture was treated with 75 ml. of 10% ammonium hydroxide and the resulting precipitate was collected. The precipitate was extracted with 100 ml. of boiling methylene chloride and the methylene chloride was evaporated. The residue was recrystallized from methylene chloride to give 2-(2-cyanophenyl)oxazolo]4,5-b]pyridine, m.p. 166-167° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][C:10]2[C:11]([N:16]=1)=[N:12][CH:13]=[CH:14][CH:15]=2.[CH3:17][N:18]1CCCC1=O>>[C:17]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][C:10]2[C:11]([N:16]=1)=[N:12][CH:13]=[CH:14][CH:15]=2)#[N:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)C=1OC=2C(=NC=CC2)N1
Step Two
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.8 g
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through the mixture for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with 75 ml
CUSTOM
Type
CUSTOM
Details
of 10% ammonium hydroxide and the resulting precipitate was collected
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted with 100 ml
CUSTOM
Type
CUSTOM
Details
of boiling methylene chloride and the methylene chloride was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methylene chloride
CUSTOM
Type
CUSTOM
Details
to give 2-(2-cyanophenyl)oxazolo]4,5-b]pyridine, m.p. 166-167° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(#N)C1=C(C=CC=C1)C=1OC=2C(=NC=CC2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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